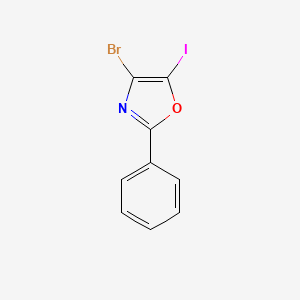

4-Bromo-5-iodo-2-phenyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrINO |

|---|---|

Molecular Weight |

349.95 g/mol |

IUPAC Name |

4-bromo-5-iodo-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C9H5BrINO/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H |

InChI Key |

ZFJXHKCWWVTZPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)I)Br |

Origin of Product |

United States |

Sophisticated Methodologies for the Preparation of 4 Bromo 5 Iodo 2 Phenyloxazole Analogues

Cyclization Approaches to Dihalogenated Oxazole (B20620) Cores

The formation of the oxazole ring is a critical step in the synthesis of these target molecules. Several classical and modern cyclization methods have been adapted and optimized for the preparation of halogenated derivatives.

Advanced Cyclodehydration Protocols for Oxazole Ring Formation

The Robinson-Gabriel synthesis and its modern variations represent a cornerstone in oxazole synthesis. ijpsonline.com This method traditionally involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com While classic dehydrating agents like sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride can be employed, they often result in low yields. ijpsonline.comijpsonline.com The use of polyphosphoric acid has been shown to improve yields to the 50-60% range. ijpsonline.comijpsonline.com For the synthesis of dihalogenated oxazoles, this would entail starting with appropriately halogenated α-acylamino ketone precursors.

Modern advancements in cyclodehydration have introduced milder and more efficient reagents. For instance, triflic anhydride-mediated cyclodehydration of N-acyl amino acid esters in the presence of pyridine (B92270) and triethylamine (B128534) provides a one-pot method for producing oxazoles. informahealthcare.com Another powerful protocol involves the use of DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which facilitate a highly efficient cyclization of β-hydroxy amides to oxazolines, which can then be oxidized to oxazoles in a one-pot procedure. organic-chemistry.org

| Cyclodehydration Method | Precursor | Reagents | Key Advantages |

| Robinson-Gabriel (Classic) | α-Acylamino ketone | H₂SO₄, PCl₅, POCl₃ | Well-established method |

| Robinson-Gabriel (Improved) | α-Acylamino ketone | Polyphosphoric Acid | Improved yields (50-60%) ijpsonline.comijpsonline.com |

| Triflic Anhydride-mediated | N-Acyl amino acid ester | Triflic anhydride, Pyridine, Et₃N | Mild, one-pot synthesis informahealthcare.com |

| DAST/Deoxo-Fluor | β-Hydroxy amide | DAST or Deoxo-Fluor | Mild and highly efficient organic-chemistry.org |

Van Leusen Oxazole Synthesis and its Extensions for Halogenated Derivatives

First reported in 1972, the Van Leusen oxazole synthesis is a powerful one-pot reaction that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comwikipedia.orgnih.gov The reaction proceeds via a [3+2] cycloaddition under mild, basic conditions, with an oxazoline (B21484) intermediate being formed and subsequently eliminating p-toluenesulfinic acid. nih.govsemanticscholar.org

This methodology has been widely adapted for the synthesis of a variety of oxazole-containing molecules. nih.govsemanticscholar.org To prepare halogenated derivatives via this route, one would typically start with a halogenated aldehyde. The versatility of the Van Leusen reaction, including its tolerance of various functional groups and the development of solid-phase synthesis approaches, makes it a highly attractive strategy. nih.gov Microwave-assisted Van Leusen synthesis has also been shown to accelerate the reaction, providing 5-substituted oxazoles in good yields under controlled basic conditions. nih.gov The use of a pressure reactor has also been reported to significantly reduce reaction times from hours to minutes. sciforum.net

| Van Leusen Variant | Key Reagents | Conditions | Primary Product |

| Classic Van Leusen | Aldehyde, TosMIC, K₂CO₃ | Refluxing Methanol | 5-Substituted Oxazole nih.gov |

| Microwave-Assisted | Aldehyde, TosMIC, K₃PO₄ | Isopropanol, Microwave | 5-Substituted Oxazole nih.gov |

| Pressure Reactor | Aldehyde, TosMIC | Pressure Reactor, 20 min | 5-Substituted Oxazole sciforum.net |

Bredereck Reaction Variants for Functionalized Oxazole Synthesis

The Bredereck reaction offers an efficient and economical pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is particularly relevant for the synthesis of halogenated oxazoles, as it directly incorporates a halogen at a position that could be further manipulated. An improvement on the original protocol involves the use of α-hydroxyketones as starting materials. ijpsonline.comijpsonline.com

Oxidative Cyclization Strategies for Polysubstituted Oxazoles

Oxidative cyclization methods have emerged as powerful tools for the synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. acs.orgnih.gov A highly efficient copper-catalyzed tandem oxidative cyclization has been developed, which offers an attractive alternative to traditional, often harsh, synthetic methods. acs.orgnih.govorganic-chemistry.org One such protocol involves the reaction of benzylamine (B48309) derivatives with 1,3-dicarbonyl compounds, using copper acetate (B1210297) as the catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and iodine as an additive in DMF at room temperature, achieving yields of up to 93%. organic-chemistry.org

Another notable strategy is the iodine/copper(I) iodide-mediated intramolecular oxidative C-O bond formation from enamide substrates, providing facile access to a variety of oxazole derivatives. researchgate.net Furthermore, a metal-free approach utilizing phenyliodine diacetate (PIDA) to mediate the intramolecular cyclization of enamides has been reported, circumventing the need for heavy metals. organic-chemistry.orgorganic-chemistry.org Photocatalytic benzylic C–H oxidation/cyclization of enaminones has also been achieved under mild conditions, with molecular oxygen serving as a green oxidant. acs.org

| Oxidative Cyclization Method | Starting Materials | Catalyst/Reagent | Key Features |

| Copper-Catalyzed Tandem | Benzylamine, 1,3-Dicarbonyl | Cu(OAc)₂, TBHP, Iodine | Mild conditions, high yields organic-chemistry.org |

| Iodine/Copper-Mediated | Enamides | I₂/CuI | Intramolecular C-O bond formation researchgate.net |

| PIDA-Mediated | Enamides | Phenyliodine diacetate (PIDA) | Metal-free organic-chemistry.orgorganic-chemistry.org |

| Photocatalytic | Enaminones | Photocatalyst | Uses molecular oxygen as oxidant acs.org |

Regioselective Halogenation Post-Formation of the Oxazole Ring

An alternative and often complementary strategy to the synthesis of dihalogenated oxazoles is the direct halogenation of a pre-formed oxazole ring. The reactivity of the oxazole ring towards electrophilic substitution is generally C5 > C4 > C2, although this can be influenced by the existing substituents. clockss.org

Direct Halogenation Techniques for Specific C-4 and C-5 Positions

The direct introduction of bromine and iodine onto the oxazole nucleus can be achieved with high regioselectivity under controlled conditions. It has been demonstrated that the use of N-bromosuccinimide (NBS) can lead to the bromination of the oxazole ring. youtube.com A scalable and highly regioselective C-4 bromination of 5-substituted oxazoles has been described, where the use of DMF as a solvent was critical in improving the C-4/C-2 bromination ratio. acs.org The resulting 4-bromooxazoles are excellent partners in Suzuki-Miyaura coupling reactions. acs.org

For the synthesis of a 4-bromo-5-iodo-2-phenyloxazole, a plausible route would involve the initial regioselective bromination of 2-phenyloxazole (B1349099) at the C-4 position, followed by iodination at the C-5 position. Alternatively, one could start with a 5-iodo-2-phenyloxazole and then perform a regioselective bromination at the C-4 position. The order of these steps would be crucial in achieving the desired substitution pattern. The lithiation of a bromo-oxazole followed by quenching with an electrophilic iodine source is another viable strategy for introducing iodine at a specific position. researchgate.net

Halogen Dance Reaction as a Regioselective Tool for Oxazole Halogenation

The halogen dance reaction (HDR) represents a powerful and strategic method for the functionalization of aromatic and heteroaromatic systems at positions that are often difficult to access through conventional synthetic routes. wikipedia.org This reaction, also known as halogen migration or scrambling, involves the base-catalyzed intramolecular migration of a halogen atom from its original position to a more thermodynamically stable location on the ring. wikipedia.org The sole driving force for this transformation is the increased thermodynamic stability of the final lithiated intermediate. wikipedia.org In the context of oxazole chemistry, the halogen dance has been successfully applied as a regioselective tool, enabling the synthesis of complex, substituted analogues. thieme-connect.com

This methodology has been demonstrated effectively on the 2-phenyloxazole system. thieme-connect.com The process typically begins with a readily available isomer, such as 5-bromo-2-phenyloxazole (B1271533), which serves as the starting material. thieme-connect.com Treatment of this substrate with a strong base, most commonly lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) initiates the reaction. thieme-connect.comresearchgate.net The base deprotonates the most acidic proton on the oxazole ring, which in this case is at the C4 position, generating a lithiated intermediate. thieme-connect.com This intermediate then enters a cascade of metal-halogen exchange processes with the starting material, leading to the formation of a more stable 5-lithio-4-bromo-2-phenyloxazole intermediate. thieme-connect.com The stability of this intermediate is the thermodynamic driving force for the halogen's "dance" from the C5 to the C4 position. wikipedia.org

Upon formation of the thermodynamically favored intermediate, the reaction can be quenched with a suitable electrophile to introduce a variety of substituents at the now-vacant C5 position. thieme-connect.com To synthesize the target compound, this compound, iodine is used as the electrophile. This strategic interception of the lithiated species at C5 yields the desired 4-bromo-5-iodo product. thieme-connect.com This convenient reaction provides access to various 5-substituted 4-bromo-2-phenyloxazole (B1590282) derivatives, which can be further functionalized at the C4 position via subsequent metal-halogen exchange or cross-coupling reactions. thieme-connect.com

The choice of base is critical for the success of the halogen dance reaction on oxazoles. Studies on the rearrangement of 5-iodooxazoles have shown that while LDA facilitates the reaction, other bases like potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS) result in no reaction. researchgate.net

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results (Product Yields) |

|---|---|---|---|---|---|

| 1 | LDA | 1.5 | THF | –78 | 4-iodooxazole (35%), reduced oxazole (31%) |

| 2 | KHMDS | 1.5 | THF | –78 | No reaction |

| 3 | NaHMDS | 1.5 | THF | –78 | No reaction |

| 4 | KDA | 1.5 | THF | –78 | Starting material (46%), reduced oxazole (54%) |

| 5 | n-BuLi | 1.0 | THF | –78 | Reduced oxazole (98%) |

Sequential Deprotonation and Halogenation Strategies for Oxazoles

An alternative to the halogen dance reaction for introducing halogens onto the oxazole ring is through sequential deprotonation and halogenation. thieme-connect.comthieme-connect.com This strategy leverages the differing acidities (pKa values) of the protons at various positions on the oxazole core to achieve regioselective functionalization. thieme-connect.comthieme-connect.com The reactivity of the oxazole ring carbons towards electrophilic attack generally follows the order C4 > C5 > C2. pharmaguideline.com However, the acidity of the ring protons follows a different trend, with the C2 proton being the most acidic and thus the most susceptible to deprotonation by strong bases. pharmaguideline.comwikipedia.org

This differential acidity allows for a controlled, stepwise introduction of halogens. For instance, specific halogenation at the C2 and C5 positions can be accomplished through a sequential deprotonation strategy. thieme-connect.comthieme-connect.com The process would involve the initial deprotonation of the most acidic C2 position with a strong organolithium base, followed by quenching with a suitable halogenating agent (e.g., N-bromosuccinimide or iodine) to install the first halogen atom. Following this, a second deprotonation event can be directed to another position, such as C5, by carefully choosing the base and reaction conditions, followed by the introduction of a second halogen.

While the C2 proton is the most acidic, direct lithiation followed by reaction with an electrophilic bromine source has been shown to be a viable method for synthesizing 2-, 4-, and 5-bromooxazoles. researchgate.net For the synthesis of 4,5-dihalogenated oxazoles like this compound, a combination of strategies is often employed. A direct sequential deprotonation to create the 4-bromo-5-iodo pattern is less straightforward than the halogen dance. However, a related sequence could involve the initial synthesis of a 4-bromo-2-phenyloxazole intermediate via a halogen dance reaction where the lithiated species is simply quenched with a proton source. thieme-connect.com This 4-bromo intermediate could then potentially undergo a second deprotonation at the C5 position, followed by quenching with iodine to yield the final product.

| Position | Relative Acidity of C-H Bond | Susceptibility to Electrophilic Attack |

|---|---|---|

| C2 | Most acidic pharmaguideline.comwikipedia.org | Least reactive pharmaguideline.com |

| C4 | Less acidic than C2 | Most reactive pharmaguideline.com |

| C5 | Less acidic than C2 | Less reactive than C4 pharmaguideline.com |

Precursor-Based Modular Syntheses for Halogenated Oxazoles

Precursor-based modular syntheses offer a versatile and powerful approach to constructing the halogenated oxazole core from acyclic or alternative cyclic starting materials, rather than by direct functionalization of a pre-formed oxazole ring. These methods provide the flexibility to introduce a wide range of substituents, including halogens, by building the heterocyclic system from simpler, readily available precursors.

One prominent classical method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones to form the oxazole ring. pharmaguideline.com By using halogenated starting materials in this synthesis, one can directly construct a halogenated oxazole. Similarly, reacting α-haloketones with primary amides can also yield the oxazole core. pharmaguideline.com

More contemporary methods have expanded the toolkit for precursor-based synthesis. A one-pot synthesis for a halogenated dihydrooxazole, a direct precursor to oxazoles, has been developed. mdpi.com This method involves a gold(III)-catalyzed reaction between a propargylic alcohol and an amide, followed by a bromocyclization step using N-bromosuccinimide to yield an (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. mdpi.com Such halogenated oxazolines are valuable intermediates that can be converted into fully aromatic, functionalized oxazoles. mdpi.com

Another effective modular approach is the Van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. A microwave-assisted, one-pot cycloaddition of aldehydes with TosMIC under basic conditions provides a rapid and environmentally benign route to 5-substituted oxazoles. acs.org By selecting a halogenated aldehyde as a precursor, this method can be adapted to produce halogenated oxazole derivatives efficiently. For example, the reaction of a halogenated benzaldehyde (B42025) with TosMIC in the presence of potassium phosphate (B84403) (K₃PO₄) can yield the corresponding 5-(halophenyl)oxazole in a very short reaction time. acs.org These precursor-based strategies are fundamental in medicinal and materials chemistry, allowing for the systematic construction of diverse libraries of halogenated oxazoles for further investigation.

Advanced Reactivity and Orthogonal Functionalization Strategies of 4 Bromo 5 Iodo 2 Phenyloxazole

Chemoselective and Regioselective Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of dihalogenated oxazoles like 4-bromo-5-iodo-2-phenyloxazole, the choice of catalyst, ligands, and reaction conditions can dictate which halogen atom participates in the reaction, a concept known as chemoselectivity. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond towards oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling cycles. This inherent reactivity difference forms the basis for regioselective functionalization.

Palladium catalysts are preeminent in facilitating C-C bond formation at halogenated positions on aromatic and heteroaromatic rings. rug.nl The selective functionalization of dihalo-oxazoles is a challenging yet rewarding endeavor that has seen significant advancements. lookchem.com The ability to sequentially replace the halogen atoms on this compound with different organic fragments opens a convergent pathway to highly substituted oxazole (B20620) derivatives, which are prevalent in many biologically active natural products and pharmaceutical agents. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used and versatile method for C-C bond formation. yonedalabs.com In the case of dihalogenated oxazoles, the reaction can be tuned to proceed selectively at either the C4 or C5 position. acs.org

Research has demonstrated the successful regioselective Suzuki-Miyaura cross-coupling of dihalooxazoles. lookchem.comacs.org For a substrate like this compound, the greater reactivity of the C-I bond allows for selective coupling at the C5 position. By carefully selecting the palladium catalyst and reaction conditions, the C-Br bond can remain intact for a subsequent, different coupling reaction. For instance, studies on 2,4-dihalooxazoles have shown that Suzuki-Miyaura coupling can be directed to a specific position, followed by a different type of coupling, such as a Stille reaction, at the remaining halogenated site. acs.orgignited.in This sequential approach provides a convergent synthesis for complex molecules like trisoxazoles. acs.orgignited.in

The choice of catalyst and ligands is crucial for achieving high selectivity. While standard conditions often favor reaction at the more reactive C-I bond, catalyst control can sometimes be used to invert this selectivity. acs.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Halogenated Oxazoles

| Oxazole Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 2-Iodo-4-bromo-5-phenyloxazole | 2-Phenyl-oxazol-4-yl boronate ester | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-Phenyl-oxazol-4-yl)-4-bromo-5-phenyloxazole | - | ignited.in |

| 4-Bromooxazoles | Aryl boronic acids | Pd(dppf)Cl₂ | 4-Aryl-oxazoles | - | orgsyn.org |

| Dihalooxazoles | Arylboronic acids | Pd(PPh₃)₄ / SPhos | Mono-arylated oxazole | High selectivity | acs.org |

Note: Specific yield for the first entry was not provided in the source material. The table is illustrative of the types of transformations possible.

The Stille cross-coupling reaction, which pairs an organotin reagent with an organic halide, is another cornerstone of palladium-catalyzed C-C bond formation. libretexts.org It has been effectively applied to the derivatization of halogenated oxazoles. nih.gov

Similar to the Suzuki-Miyaura reaction, the Stille coupling can be employed for the regioselective functionalization of dihalooxazoles. The inherent reactivity difference between C-I and C-Br bonds typically directs the initial coupling to the C5-iodo position of this compound. Following the initial Suzuki coupling at the more reactive position of a 2,4-dihalooxazole, a subsequent Stille coupling can be performed at the remaining halogenated carbon. acs.orgignited.in This sequential strategy highlights the orthogonal reactivity that can be achieved.

Oxazol-2-ylstannanes are well-established nucleophilic partners in these reactions and are readily prepared. ignited.in This makes the Stille reaction a valuable tool for constructing complex oxazole-containing structures, including those found in natural products. lookchem.com

Table 2: Stille Cross-Coupling Applications on Halogenated Oxazoles

| Halogenated Oxazole | Organostannane | Catalyst | Product | Yield (%) | Reference |

| 2,4-Dihalooxazole derivative | Oxazol-2-ylstannane | Pd(PPh₃)₄ | Tris-oxazole | 60-75 | ignited.in |

| 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole | Alkenyl/Aryl stannanes | Pd(PPh₃)₄ | 5-Substituted-2-(phenylsulfonyl)-1,3-oxazole | - | nih.gov |

Note: Specific yields can vary based on the exact substrates and conditions used.

The Negishi cross-coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is known for its high functional group tolerance and the reactivity of organozinc reagents. numberanalytics.com

In the realm of oxazole chemistry, Negishi coupling has been instrumental in the synthesis of complex structures. The formation of a C-C bond involving an oxazole ring can be challenging due to the potential instability of metalated oxazole intermediates. researchgate.net However, the use of organozinc reagents, often generated in situ, has proven effective. researchgate.net For dihalogenated oxazoles, the Negishi reaction offers another pathway for selective functionalization. The general reactivity trend (C-I > C-Br) holds, allowing for a stepwise approach to substitution.

The Negishi reaction has been used to couple various fragments to the oxazole core, including the synthesis of bi- and trisoxazole systems, which are motifs in several natural products. lookchem.comresearchgate.net The reaction's versatility allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a powerful tool for creating diverse oxazole derivatives. wikipedia.org

Table 3: Negishi Cross-Coupling in Oxazole Synthesis

| Halogenated Substrate | Organozinc Reagent | Catalyst System | Product Type | Reference |

| Aryl/Vinyl Halides | ClZn-oxazole | Pd(PPh₃)₄ | Substituted Oxazoles | researchgate.net |

| 2,4-Dibromothiazole | Oxazolylzinc reagent | Pd catalyst | Oxazole-thiazole dimer | researchgate.net |

| Bromoindoles | Alkylzinc iodide | Pd(OAc)₂/XPhos | Alkylated indoles | d-nb.info |

Note: This table provides examples of Negishi couplings relevant to heterocyclic synthesis, illustrating the potential application to this compound.

The Sonogashira cross-coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is conducted under mild conditions and is instrumental in the synthesis of alkynylated and conjugated systems. wikipedia.orgrsc.org

For this compound, the Sonogashira coupling provides a direct route to introduce an alkyne moiety. The reaction is expected to occur preferentially at the C5-iodo position due to the higher reactivity of the C-I bond compared to the C-Br bond. This chemoselectivity allows for the synthesis of 5-alkynyl-4-bromo-2-phenyloxazoles, which can then undergo further functionalization at the C4 position.

The Sonogashira reaction has been successfully applied to functionalize halogenated oxazoles, demonstrating its utility in creating precursors for more complex molecules. researchgate.net The introduction of an alkyne group opens up possibilities for subsequent transformations, such as cycloadditions or further cross-coupling reactions.

Table 4: Sonogashira Coupling with Halogenated Heterocycles

| Halogenated Substrate | Terminal Alkyne | Catalyst System | Product Type | Reference |

| 4- or 5-Halogenated 2-butylthiooxazoles | Various alkynes | Pd/Cu catalyst | Alkynylated oxazoles | researchgate.net |

| Aryl/Vinyl Halides | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst | Aryl/vinyl alkynes | wikipedia.orglibretexts.org |

| Hexahalogenobenzene | Sterically bulky terminal alkyne | Pd/Cu catalyst | Alkynylated benzene (B151609) derivatives | researchgate.net |

Note: This table illustrates the general applicability of the Sonogashira reaction to halogenated aromatic systems.

While cross-coupling reactions at halogenated positions are powerful, direct C-H arylation has emerged as a more atom-economical and sustainable alternative, avoiding the need for pre-functionalized organometallic reagents. researchgate.netbeilstein-journals.org This method involves the palladium-catalyzed coupling of a C-H bond with an aryl halide.

For oxazoles, direct arylation typically occurs at the C2 or C5 position, which are the most electronically activated sites. organic-chemistry.orgbeilstein-journals.org In the case of this compound, the C2 and C5 positions are already substituted. Therefore, direct arylation would likely target any remaining C-H bonds if the halogens were first replaced. However, the methodology itself is highly relevant to oxazole chemistry. researchgate.net

Research has shown that by tuning the reaction conditions, such as the solvent and ligands, high regioselectivity for either C2 or C5 arylation can be achieved on an unsubstituted oxazole. organic-chemistry.org For instance, palladium-catalyzed C5 arylation is often favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org Copper has also been used to catalyze the direct arylation of oxazoles. researchgate.net These findings underscore the sophisticated control that can be exerted over the reactivity of the oxazole ring. beilstein-journals.org

Table 5: Regioselectivity in Direct Arylation of Oxazoles

| Oxazole Substrate | Arylating Agent | Catalyst System | Position of Arylation | Reference |

| Oxazole | Aryl bromides/chlorides | Pd catalyst, specific phosphine (B1218219) ligands | C5 (polar solvent) or C2 (nonpolar solvent) | organic-chemistry.org |

| Oxazoles | Aryl bromides | Pd/Cu co-mediated, ligandless, microwave | C5 | researchgate.net |

| (Benz)oxazoles | Aryl bromides/chlorides | PdCl(dppb)(C₃H₅) | C2 | beilstein-journals.org |

| 5-Arylated oxazoles | Aryl iodides | Cu(I) catalyst, PPh₃ | C2 | beilstein-journals.org |

Copper-Catalyzed C-N Coupling Reactions with Halogenated Oxazoles

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. acs.orgorganic-chemistry.org In the context of halogenated oxazoles, these reactions provide a direct route to N-azolyl-substituted heterocycles.

Research has shown that the coupling of 4-iodo-2-phenyloxazole with nitrogen heterocycles like 2-pyridinone can be challenging. acs.org Initial attempts using palladium catalysts proved to be ineffective. acs.org However, the use of a copper(I) iodide (CuI) catalyst in conjunction with a 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand showed some product formation, albeit in low yields (14%). acs.org A significant breakthrough was achieved by incorporating a silver benzoate (B1203000) (AgOBz) additive. This modification dramatically improved the reaction yield to as high as 81%. acs.orgnih.gov The success of this system is attributed to the silver salt's ability to sequester the iodide byproduct, which can otherwise inhibit the catalytic cycle. acs.orgnih.gov The reaction conditions are generally mild, often carried out in solvents like THF at around 40°C. acs.orgnih.gov

Notably, the reactivity of the halogen substituent is crucial. The copper-catalyzed C-N coupling is significantly more efficient with iodo-oxazoles compared to their bromo counterparts. For instance, the reaction of 4-bromo-2-phenyloxazole (B1590282) under similar optimized conditions resulted in a much lower yield of only 20%. acs.orgnih.gov This differential reactivity underscores the higher susceptibility of the C-I bond to oxidative addition in the copper catalytic cycle compared to the C-Br bond.

The scope of this copper-catalyzed methodology has been extended to various nitrogen-containing heterocycles, including pyridazinones, imidazoles, and indoles, demonstrating its utility in generating a diverse library of N-heterocyclic oxazole derivatives. acs.orgnih.gov For example, the coupling of 4-iodo-2-phenyloxazole with 4-bromo-1H-imidazole yielded the corresponding product in 53% yield. nih.gov

Table 1: Optimization of Copper-Catalyzed C-N Coupling of 4-Iodo-2-phenyloxazole with 2-Pyridinone. acs.orgnih.gov

| Entry | Catalyst | Ligand | Additive | Base | Solvent | Concentration (M) | Yield (%) |

| 1 | Pd(OAc)₂ | XPhos | - | K₃PO₄ | Toluene | - | 0 |

| 2 | Pd₂(dba)₃ | RuPhos | - | K₃PO₄ | Toluene | - | 0 |

| 3 | CuI | 4,7-dimethoxy-1,10-phenanthroline | - | Cs₂CO₃ | Dioxane | - | 14 |

| 4 | CuI | Phenanthroline | - | Cs₂CO₃ | Dioxane | - | <5 |

| 5 | CuI | TMEDA | - | K₃PO₄ | Dioxane | - | 0 |

| 6 | CuI | trans-1,2-methylamino-cyclohexane | - | K₃PO₄ | Dioxane | - | 0 |

| 7 | CuI | 4,7-dimethoxy-1,10-phenanthroline | Ag₂CO₃ | Cs₂CO₃ | THF | - | 23 |

| 8 | CuI | 4,7-dimethoxy-1,10-phenanthroline | AgOBz | K₂CO₃ | THF | 0.025 | 81 |

| 9 | CuI | 4,7-dimethoxy-1,10-phenanthroline | AgOBz | K₂CO₃ | THF | 0.05 | 72 |

| 10 | CuI | 4,7-dimethoxy-1,10-phenanthroline | AgOBz | K₂CO₃ | THF | - | 63 |

Nickel-Catalyzed Cross-Coupling for Oxazole Functionalization

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more economical alternative to palladium-catalyzed systems for C-C bond formation. organic-chemistry.orgwisc.edu These reactions, such as the Kumada, Negishi, and Suzuki-Miyaura couplings, can be effectively applied to functionalize halogenated oxazoles. researchgate.netresearchgate.net

In the context of dihalogenated oxazoles, nickel catalysis can offer unique selectivity. For instance, nickel-catalyzed Kumada coupling, which utilizes Grignard reagents, is a viable method for creating C-C bonds at the halogenated positions of the oxazole ring. organic-chemistry.org The choice of catalyst and reaction conditions can influence which halogen is preferentially targeted.

Recent advancements have highlighted nickel-catalyzed cross-electrophile coupling as a strategy that avoids the pre-formation of organometallic reagents. wisc.edu This approach directly couples two different electrophiles, such as an aryl halide and a heteroaryl halide, using a stoichiometric reductant. wisc.edu While specific applications to this compound are not extensively detailed in the provided context, the general principles suggest that such methods could be adapted for its selective functionalization.

Furthermore, nickel catalysis has been shown to be effective in the Suzuki-Miyaura coupling of bromooxazoles with boronic acids. researchgate.net These reactions provide a pathway to arylated and vinylated oxazoles, which are important scaffolds in medicinal chemistry and materials science. researchgate.netrsc.org The reactivity in these couplings generally follows the trend I > Br, allowing for selective reactions.

Strategic Orthogonal Functionalization via Differential Halogen Reactivity (Bromine vs. Iodine)

The presence of both a bromine and an iodine atom on the 2-phenyloxazole (B1349099) core is a key feature that enables strategic and orthogonal functionalization. The significant difference in the reactivity of the C-I and C-Br bonds allows for selective modification of one position while leaving the other intact for subsequent transformations.

Generally, the C-I bond is more reactive than the C-Br bond in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions. sci-hub.se This reactivity difference is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle of many transition metal-catalyzed reactions.

This differential reactivity can be harnessed to perform sequential cross-coupling reactions. For example, a Suzuki-Miyaura coupling could be performed selectively at the 5-iodo position using a palladium catalyst under carefully controlled conditions. The resulting 4-bromo-5-aryl-2-phenyloxazole could then undergo a second, different coupling reaction at the 4-bromo position, potentially with a different coupling partner or under more forcing reaction conditions. This stepwise approach allows for the controlled and predictable synthesis of highly substituted and complex oxazole derivatives.

Directed Metalation and Halogen-Metal Exchange Reactions for Selective Functionalization

Directed metalation and halogen-metal exchange are powerful techniques for the regioselective functionalization of heterocyclic rings. umich.eduresearchgate.net These methods generate organometallic intermediates that can be trapped with a wide variety of electrophiles. clockss.org

Halogen-Metal Exchange: This is a common method for generating organolithium or organomagnesium species from aryl halides. umich.edumdpi.com In the case of this compound, the greater reactivity of iodine would likely lead to selective halogen-metal exchange at the 5-position upon treatment with an organolithium reagent like n-butyllithium at low temperatures. clockss.org The resulting 4-bromo-5-lithio-2-phenyloxazole is a versatile intermediate that can react with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a functional group at the C5 position.

Directed ortho-Metalation (DoM): This strategy involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base. umich.edu While the phenyl group at the 2-position of the oxazole is not a classical DMG, the oxazole nitrogen itself can direct metalation. However, in the presence of halogens, halogen-metal exchange is often a competing and faster process.

A fascinating phenomenon known as the "halogen dance" has been observed in oxazole systems. researchgate.net This involves the base-induced migration of a halogen atom to an adjacent metalated position. For instance, lithiation of 5-bromo-2-phenyloxazole (B1271533) with LDA can lead to initial deprotonation at the 4-position, followed by a halogen dance to yield the more stable 4-bromo-5-lithio-2-phenyloxazole intermediate. umich.edu This rearrangement allows for the functionalization of a position that may not be directly accessible through other means.

Table 2: Functionalization of Halogenated Oxazoles via Metalation

| Starting Material | Reagent | Intermediate | Electrophile (E) | Product | Reference |

| 5-Bromo-2-phenyloxazole | LDA | 4-Bromo-5-lithio-2-phenyloxazole | E⁺ | 4-Bromo-5-E-2-phenyloxazole | umich.edu |

| This compound | n-BuLi | 4-Bromo-5-lithio-2-phenyloxazole | E⁺ | 4-Bromo-5-E-2-phenyloxazole | clockss.org |

| 2,5-Dibromothiophene | LDA | 3,5-Dibromo-2-lithiothiophene | (CH₃)₃SiCl | 3,5-Dibromo-2-trimethylsilylthiophene | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring

The oxazole ring is an electron-rich heterocycle, which generally makes it susceptible to electrophilic attack. However, the presence of two deactivating halogen atoms in this compound significantly reduces the ring's electron density, making classical electrophilic aromatic substitution reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions) challenging. Any such reactions would likely require harsh conditions and may suffer from a lack of regioselectivity.

Conversely, nucleophilic aromatic substitution (SNAr) on the halogenated oxazole ring is a more plausible reaction pathway, although it typically requires activation by strong electron-withdrawing groups, which are absent in this specific molecule. acs.org Nucleophilic substitution on the oxazole ring itself is generally difficult. However, the halogen atoms themselves can be displaced by strong nucleophiles under certain conditions, particularly through transition-metal-catalyzed processes as discussed in the cross-coupling sections.

It is important to note that direct displacement of the halogens by a nucleophile without a catalyst is generally unfavorable on an sp²-hybridized carbon of an aromatic ring unless specific activating factors are present. researchgate.net

Mechanistic Elucidation and Kinetic Investigations of Reactions Involving 4 Bromo 5 Iodo 2 Phenyloxazole

Detailed Mechanistic Pathways of Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are fundamental to modern synthetic chemistry. The generally accepted mechanism for these reactions involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition Regioselectivity and Kinetics with Dihalogenated Oxazoles

The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the organohalide to a low-valent transition metal catalyst, typically a Pd(0) complex. nih.govyoutube.com In the case of dihalogenated oxazoles like 4-bromo-5-iodo-2-phenyloxazole, the regioselectivity of this step is of paramount importance. Generally, the oxidative addition occurs preferentially at the carbon-iodine bond over the carbon-bromine bond due to the lower bond dissociation energy of the C-I bond. This inherent reactivity difference allows for selective functionalization at the 5-position of the oxazole (B20620) ring.

Research on dihaloazoles has demonstrated that the regioselectivity of palladium-catalyzed cross-coupling reactions can be controlled. nih.govacs.orgignited.in For instance, in Suzuki-Miyaura couplings of 2,4-dihalooxazoles, selective reaction at one of the halogenated positions can be achieved, leaving the other halogen intact for subsequent transformations. nih.govacs.org While specific kinetic data for this compound is not extensively documented, studies on analogous systems reveal that the choice of palladium catalyst and ligands can significantly influence the rate and selectivity of oxidative addition. acs.orgacs.org For example, bulkier and more electron-rich phosphine (B1218219) ligands can sometimes alter the expected regioselectivity by facilitating oxidative addition at a typically less reactive site. acs.org The mechanism of oxidative addition itself can proceed through a concerted three-centered transition state or a more "SNAr-like" dissociative pathway, with the operative mechanism being influenced by the electronic nature of the substrate and the ligands on the metal center. nih.gov

Transmetalation Mechanisms and Stereochemical Outcomes

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) to the palladium(II) complex. nih.govnih.gov This step is crucial for the formation of the new carbon-carbon bond. The mechanism of transmetalation can be complex and is dependent on the nature of the organometallic reagent and the reaction conditions. nih.govnih.gov

For Suzuki-Miyaura couplings, which utilize organoboron reagents, the transmetalation is often proposed to proceed through a base-activated pathway where a boronate species is formed, facilitating the transfer of the organic group to the palladium center. nih.gov In Stille couplings, involving organostannanes, the mechanism is thought to proceed via an open or closed transition state. libretexts.org The stereochemical outcome of the transmetalation step is critical in stereoselective synthesis, and it is generally observed to proceed with retention of configuration at the transferring carbon. nih.gov

In the context of this compound, after selective oxidative addition at the C-I bond, the resulting arylpalladium(II) iodide complex would undergo transmetalation with the chosen organometallic partner. The efficiency of this step can be influenced by additives. For instance, in Negishi couplings, which use organozinc reagents, the presence of lithium bromide has been shown to facilitate the formation of higher-order bromozincates, which can affect the rate of transmetalation. researchgate.net

Reductive Elimination Pathways and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. nih.govnih.gov This step is typically fast and irreversible. nih.gov For reductive elimination to occur, the two organic fragments must be cis to each other on the palladium center. acs.org Therefore, a trans-to-cis isomerization may be required prior to the final bond formation. acs.org

The rate of reductive elimination can be influenced by the electronic and steric properties of the ligands on the palladium. Bidentate phosphine ligands with a large bite angle can facilitate reductive elimination by enforcing a cis-geometry on the coupling partners. acs.org In the case of this compound, after successful transmetalation, the resulting diorganopalladium(II) complex would undergo reductive elimination to yield the 5-substituted-4-bromo-2-phenyloxazole, and the regenerated Pd(0) catalyst would re-enter the catalytic cycle.

Mechanistic Understanding of Halogen Dance Reactions in Oxazole Systems

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This reaction provides a powerful method for accessing regioisomers that are difficult to synthesize through other means. researchgate.netresearchgate.net The first halogen dance reaction on an oxazole system was reported starting with 5-bromo-4-phenyloxazole. muni.cz

The generally accepted mechanism for the halogen dance reaction involves the following key steps: wikipedia.orgresearchgate.net

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), deprotonates a ring position, often ortho to the halogen, to form a lithiated intermediate. wikipedia.org

Halogen Transfer: The lithiated intermediate then acts as a nucleophile, attacking the halogen atom of an unreacted molecule of the starting material in an intermolecular process. This results in the formation of a new carbon-halogen bond at the initially deprotonated position and a new lithiated species where the halogen was originally located.

Propagation: This process continues in a cascade-like fashion until a thermodynamic equilibrium is reached or the reaction is quenched. researchgate.net

Studies on 5-iodooxazoles have provided further mechanistic insights. researchgate.netresearchgate.net It was found that the mechanism is comparable to that of 5-bromooxazoles. researchgate.net The reaction conditions, including the choice of base and temperature, are crucial for the success and selectivity of the halogen dance. wikipedia.orgresearchgate.net Lower temperatures are generally favored as they slow down the initial metallation, allowing for the coexistence of both metallated and unmetallated species, which is a prerequisite for the halogen transfer to occur. wikipedia.org

For a hypothetical halogen dance involving this compound, deprotonation would likely occur at the most acidic position available on the oxazole ring. The resulting anion could then potentially induce the migration of either the bromine or iodine atom. However, the greater lability of the iodine atom might favor its participation in the dance.

Influence of Ligand Systems and Solvent Effects on Reactivity and Selectivity

The choice of ligands and solvents plays a critical role in determining the outcome of transition metal-catalyzed cross-coupling reactions. acs.orgnih.govnih.gov

Ligand Effects: The ligands coordinated to the metal center influence its electronic and steric properties, thereby affecting every step of the catalytic cycle.

Oxidative Addition: Bulky and electron-rich ligands can increase the rate of oxidative addition. acs.org However, in dihalogenated systems, this can sometimes lead to a loss of regioselectivity. acs.orgnih.gov

Reductive Elimination: Ligands with large bite angles, such as dppf, can accelerate reductive elimination by promoting a cis-arrangement of the coupling partners. nih.govacs.org

Selectivity: In some cases, changing the ligand can even switch the site of reactivity in dihaloazoles, allowing for selective coupling at a traditionally less reactive position. acs.orgnih.gov

Polarity: Solvent polarity can significantly affect reaction yields and the ratio of ligand to catalyst. acs.org

Coordinating vs. Non-coordinating: Coordinating solvents can compete with other ligands for binding sites on the metal, potentially altering the catalytic activity.

Phase Transfer Catalysis: In biphasic systems, the use of phase transfer catalysts can shift the dominant pathway of transmetalation in Suzuki-Miyaura couplings. nih.gov

For reactions involving this compound, a systematic screening of ligands and solvents would be necessary to optimize the conditions for a desired transformation, whether it be a selective Suzuki-Miyaura, Stille, or other cross-coupling reaction.

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. libretexts.orgosti.gov A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step. libretexts.org

For a hypothetical reaction where the oxidative addition of the C-I bond of this compound is the rate-determining step, a heavy atom KIE could potentially be measured by comparing the reaction rates of the natural abundance compound with one enriched with a heavier isotope of iodine or carbon at the C5 position. However, these effects are generally much smaller than deuterium (B1214612) KIEs. libretexts.org

Computational Chemistry and Theoretical Characterization of 4 Bromo 5 Iodo 2 Phenyloxazole

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of organic molecules. researchgate.net For halogenated heterocyclic compounds like 4-bromo-5-iodo-2-phenyloxazole, DFT methods, such as B3LYP, are effective in predicting molecular geometries, vibrational frequencies, and electronic characteristics. imist.mairjweb.com These calculations are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the electronic and optical properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the π-system of the phenyloxazole core, with significant contributions from the halogen atoms, particularly the more polarizable iodine. The LUMO is also anticipated to be a π-type orbital, distributed across the heterocyclic ring and the phenyl substituent. The electron-withdrawing nature of the bromine and iodine atoms is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 2-phenyloxazole (B1349099).

The HOMO-LUMO energy gap provides insight into the molecule's reactivity towards electrophiles and nucleophiles. A smaller energy gap generally implies higher reactivity. researchgate.net In dihalogenated oxazoles, the specific halogen atoms and their positions on the ring influence the FMO energy levels and the subsequent reactivity of the compound. researchgate.netwhiterose.ac.uk

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (Calculated using DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Phenyloxazole | -6.25 | -1.10 | 5.15 |

| 4-Bromo-2-phenyloxazole (B1590282) | -6.40 | -1.35 | 5.05 |

| 5-Iodo-2-phenyloxazole | -6.35 | -1.50 | 4.85 |

| This compound | -6.50 | -1.65 | 4.85 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of similar heterocyclic systems. Actual values would require specific calculations for this molecule.

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. A relevant reaction for halogenated heterocycles is the "halogen dance," an isomerization process where a halogen atom migrates to a different position on the aromatic ring. acs.org This type of reaction has been studied computationally for various halogenated aromatic and heterocyclic compounds. mdpi.com

For this compound, a potential reaction pathway to model would be the base-induced halogen dance, leading to isomeric structures. DFT calculations can be employed to map the potential energy surface of such a reaction. This involves locating the transition state structures for halogen migration and calculating the activation energies. The mechanism often involves the formation of a lithiated intermediate, followed by an intramolecular halogen transfer. acs.org The relative energies of the possible intermediates and transition states would determine the feasibility and regioselectivity of the reaction.

Table 2: Hypothetical Calculated Activation Energies for a Halogen Dance Reaction on a Dihalogenated Oxazole (B20620)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Deprotonation | TS_deprot | 5.2 |

| Iodine Migration | TS_iodo_mig | 15.8 |

| Bromine Migration | TS_bromo_mig | 22.5 |

| Reprotonation | TS_reprot | 3.1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling. The relative activation energies are based on the general principle that iodine is more mobile than bromine in such rearrangements.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing character of the group to which it is attached. nih.gov In this compound, both the bromine and iodine atoms have the potential to act as halogen bond donors.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the Molecular Electrostatic Potential (MEP) are used to characterize these interactions. nih.gov The MEP surface can identify the positive region (the σ-hole) on the halogen atom, which is indicative of its ability to form a halogen bond. nih.gov In this compound, intramolecular halogen bonding between the iodine at the 5-position and the nitrogen atom of the oxazole ring, or between the bromine at the 4-position and the oxygen atom, could influence the molecule's conformation and electronic properties. The iodine atom, being more polarizable, is expected to form a stronger halogen bond than the bromine atom. nih.gov

Table 3: Hypothetical Computational Data for Halogen Bonding in this compound

| Interaction | Distance (Å) | Bond Critical Point (ρ(r)) | Laplacian (∇²ρ(r)) |

| I···N | 2.95 | 0.015 | +0.045 |

| Br···O | 3.10 | 0.009 | +0.030 |

Note: The values in this table are representative of weak intramolecular interactions as characterized by QTAIM analysis and are for illustrative purposes.

Ab Initio and Semi-Empirical Calculations for Oxazole Systems

Ab initio and semi-empirical methods are also employed to study oxazole systems, each offering a different balance between computational cost and accuracy. acs.org

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. karazin.ua These methods have been used to calculate the geometries and rotational profiles of substituted oxazoles, providing insights into conjugation and hydrogen bonding effects. karazin.ua For instance, ab initio calculations on various oxazole-containing heteroaromatic rings have been used to determine equilibrium geometries and dipole moments, which show good agreement with experimental data where available. acs.org

Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify calculations. rsc.org While less accurate than ab initio or DFT methods, they are computationally less demanding and can be applied to larger molecular systems. researchgate.net Semi-empirical calculations have been used to study the photophysical properties of oxazole derivatives, including the feasibility of excited-state intramolecular proton transfer (ESIPT) reactions. rsc.org

Advanced Spectroscopic Data Interpretation through Computational Modeling (e.g., X-ray Diffraction Support)

Computational modeling is a powerful tool for the interpretation and validation of experimental spectroscopic data. For instance, DFT calculations can be used to predict vibrational frequencies (IR and Raman), which can then be compared with experimental spectra to aid in peak assignment. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm molecular structures.

In the context of X-ray diffraction, computational modeling can be used to refine crystal structures and to understand the intermolecular interactions present in the solid state. acs.org For a molecule like this compound, DFT calculations can be used to optimize the geometry of the molecule in the gas phase, which can then be compared to the solid-state structure determined by X-ray crystallography. researchgate.net This comparison can reveal the effects of crystal packing forces on the molecular conformation. Furthermore, computational analysis of the crystal structure can help in identifying and quantifying intermolecular interactions, such as halogen bonding and π-π stacking, which govern the supramolecular assembly. nih.gov

Strategic Applications of 4 Bromo 5 Iodo 2 Phenyloxazole in Complex Organic Synthesis

Assembly of Poly-oxazole Architectures

The synthesis of poly-oxazole chains, which are key structural motifs in a number of natural products, can be strategically accomplished using 4-bromo-5-iodo-2-phenyloxazole. The differential reactivity of the C-I and C-Br bonds is central to this strategy. The C-I bond is generally more reactive towards common palladium-catalyzed cross-coupling conditions (e.g., Stille or Suzuki-Miyaura coupling) than the C-Br bond. This allows for selective coupling at the 5-position while leaving the 4-position's bromine atom available for subsequent transformations.

This reactivity difference enables an iterative approach to construct oligomers or polymers of oxazole (B20620) units. For instance, a Stille coupling could be used to react this compound with an organostannane derivative of another oxazole, forming a bi-oxazole unit still bearing a bromine atom. This process can be repeated to elongate the chain in a controlled, step-wise manner. Modern synthetic methods provide a robust toolbox for such carbon-carbon bond formations. kvmwai.edu.in

Table 1: Iterative Strategy for Poly-oxazole Synthesis

| Step | Reactant A | Reactant B | Coupling Method | Resulting Intermediate |

|---|---|---|---|---|

| 1 | This compound | 2-Phenyloxazole-5-tributylstannane | Stille Coupling | 4-Bromo-5-(2'-phenyloxazol-5'-yl)-2-phenyloxazole |

| 2 | Intermediate from Step 1 | 2-Phenyloxazole-5-tributylstannane | Stille Coupling | 4-Bromo-5,5'-bi(2-phenyloxazole) derivative |

This iterative strategy highlights the utility of the dihalogenated starting material in building complex, repeating heterocyclic architectures through selective and sequential cross-coupling reactions.

Synthesis of Macrocyclic Compounds Incorporating Oxazole Moieties

Oxazole-containing macrocycles are of significant interest due to their ability to interact with biological targets such as DNA G-quadruplexes. nih.gov The synthesis of these complex structures often relies on the strategic connection of multiple heterocyclic fragments. Research has demonstrated the successful synthesis of 24-membered macrocycles that incorporate four, six, and even seven oxazole units. nih.gov

While these syntheses may not have started from this compound specifically, this building block is ideally suited for such endeavors. Its two distinct halogen handles allow for a convergent synthetic strategy where linear poly-oxazole chains, built as described in the previous section, can be cyclized. For example, a linear precursor with a terminal bromine atom at one end and a reactive group (such as a boronic ester) at the other could undergo an intramolecular cross-coupling reaction to form the final macrocycle. The ability to control the sequence of reactions makes this compound a powerful precursor for creating these large, structurally defined rings.

Table 2: Examples of Oxazole-Containing Macrocycles

| Number of Oxazole Units | Ring Size | Potential Biological Application | Reference |

|---|---|---|---|

| Four | 24-membered | G-quadruplex DNA stabilization, Cytotoxic activity | nih.gov |

| Six | 24-membered | G-quadruplex DNA stabilization, Cytotoxic activity | nih.gov |

Divergent Synthesis of Functionalized Oxazole-Containing Scaffolds

A divergent synthetic approach allows for the creation of a wide variety of structurally distinct molecules from a single, common intermediate. This compound is an exemplary starting material for such strategies due to the orthogonal reactivity of its two halogen substituents. Chemists can selectively target either the C4-Br or C5-I bond, leading to a diverse library of functionalized oxazole-containing scaffolds. researchgate.net

Several key reaction types enable this divergence:

Halogen Dance Reaction : The treatment of a bromo-oxazole with a strong base like lithium diisopropylamide (LDA) can induce a "halogen dance," where the bromine atom migrates. For 5-bromo-2-phenyloxazole (B1271533), LDA treatment can promote lithiation at the 4-position, followed by a halogen dance to yield a 4-bromo-5-lithio-2-phenyloxazole intermediate. umich.edu This species can then react with various electrophiles to install a substituent at the C5 position. researchgate.netumich.edu

Selective Cross-Coupling : Standard palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille reactions can be tuned to react preferentially with the more labile C-I bond. researchgate.net This allows for the introduction of aryl, alkynyl, or other groups at the C5 position. The remaining C-Br bond can then be subjected to a second, often more forcing, coupling reaction to install a different group at the C4 position.

C-N Coupling : Copper-catalyzed methods have been developed for the C-N coupling of halo-azoles. acs.org For instance, 5-iodo-2-phenyloxazole has been successfully coupled with 2-pyridinone in a 49% yield, demonstrating a method to introduce nitrogen-based heterocycles. acs.org This can be applied to this compound to introduce N-substituents at the C5 position.

Table 3: Divergent Functionalization Reactions

| Position | Reaction Type | Reagent/Catalyst | Resulting Functionality | Reference |

|---|---|---|---|---|

| C5 | Suzuki-Miyaura Coupling | Pd catalyst, Arylboronic acid | C5-Aryl | researchgate.net |

| C5 | Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | C5-Alkynyl | researchgate.net |

| C5 | C-N Coupling | CuI catalyst, N-heterocycle | C5-N-heterocycle | acs.org |

Precursors for Bioactive Molecules and Drug Design Intermediates

Functionalized oxazole rings are a common feature in molecules designed for therapeutic applications. acs.orgethernet.edu.et The ability to readily synthesize diverse libraries of substituted oxazoles makes precursors like this compound highly valuable in medicinal chemistry and drug discovery.

The scaffolds derived from this building block can serve as intermediates for a range of bioactive compounds. For example, oxazole-containing macrocycles have been investigated as cytotoxic agents and stabilizers of G-quadruplex DNA, a structure implicated in cancer. nih.gov Furthermore, halogenated oxazoles have been used as key intermediates in the synthesis of inhibitors for enzymes such as Factor XIa, which is a target for anticoagulant therapies. google.com The divergent synthesis strategies enabled by this compound allow for the rapid generation of analogues to optimize biological activity, a critical process in drug development.

Table 4: Bioactive Applications of Oxazole-Containing Molecules

| Molecule Class | Biological Target/Activity | Role of Oxazole Precursor | Reference |

|---|---|---|---|

| Oxazole Macrocycles | G-quadruplex DNA / Cytotoxic | Core structural component | nih.gov |

| Halogenated Phenyl-oxazoles | Factor XIa / Anticoagulant | Key synthetic intermediate | google.com |

Methodologies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization is a powerful strategy in which a key structural motif is introduced near the end of a long synthetic sequence. This approach is highly efficient as it avoids carrying a complex functional group through many synthetic steps and allows a common advanced intermediate to be diversified into a range of final products.

This compound is well-suited for this role. A complex, advanced intermediate containing, for example, a boronic acid or organostannane functionality can be coupled to the oxazole building block under palladium catalysis. Given the high reliability and functional group tolerance of reactions like the Suzuki-Miyaura coupling, the oxazole unit can be efficiently installed onto a larger molecular framework. sci-hub.se Similarly, a complex molecule containing an N-H bond could be coupled using copper-catalyzed C-N coupling conditions. acs.org This allows for the incorporation of the 2-phenyloxazole (B1349099) moiety, a privileged structure in medicinal chemistry, into a nearly complete natural product or drug candidate, providing a powerful tool for generating analogues with modified properties.

Table 5: Hypothetical Late-Stage Functionalization Scenarios

| Complex Molecule Functional Group | Oxazole Position Targeted | Coupling Reaction | Purpose | Reference (Methodology) |

|---|---|---|---|---|

| Aryl Boronic Acid | C5 (Iodo) | Suzuki-Miyaura | Introduce oxazole to an advanced aryl intermediate | sci-hub.se |

| Amine / N-Heterocycle | C5 (Iodo) | Copper-Catalyzed C-N Coupling | Attach oxazole to a nitrogen-containing complex molecule | acs.org |

Future Prospects and Emerging Trends in 4 Bromo 5 Iodo 2 Phenyloxazole Research

Development of Sustainable and Green Synthetic Protocols for Halogenated Oxazoles

The future of halogenated oxazole (B20620) synthesis is increasingly geared towards green chemistry principles to minimize environmental impact. ijpsonline.com Conventional synthesis methods often require hazardous chemicals, toxic solvents, and significant energy consumption. ijpsonline.comresearchgate.net In contrast, green synthetic approaches aim to improve reaction performance, enhance product yields and purity, and reduce energy use. ijpsonline.com Methodologies such as microwave irradiation and ultrasound-assisted synthesis are at the forefront of this shift. nih.gov Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, making the process more eco-friendly and efficient. nih.govacs.org Similarly, ultrasound-mediated synthesis is recognized as a green technique that can accelerate reaction rates and improve yields. nih.gov The development of protocols that utilize water as a solvent or employ eco-friendly nanocatalysts, such as Fe3O4 magnetic nanoparticles, further underscores the commitment to sustainability in the synthesis of oxazole derivatives. semanticscholar.org Adopting these sustainable protocols for the production of 4-bromo-5-iodo-2-phenyloxazole would not only reduce the formation of hazardous byproducts but also align its synthesis with modern standards of environmental responsibility.

Flow Chemistry Applications for Efficient Synthesis of Polyhalogenated Systems

Continuous flow chemistry and microreactor technology offer a paradigm shift for the synthesis of polyhalogenated compounds like this compound. researchgate.netrsc.org Traditional batch processing of halogenation reactions, especially those using highly reactive, toxic, and corrosive reagents like elemental halogens (X2) or hydrogen halides (HX), poses significant safety risks and often suffers from selectivity issues due to poor control over fast, exothermic reactions. rsc.orgscispace.com

Flow chemistry mitigates these challenges by providing superior control over reaction parameters. nih.gov The high surface-area-to-volume ratio in microreactors allows for exceptional heat transfer, enabling precise temperature control and preventing the formation of hotspots. rsc.orgnih.gov This leads to improved reaction selectivity and safer handling of hazardous intermediates. scispace.comnih.gov Furthermore, reagents can be dosed with high accuracy, and hazardous chemicals can be quenched in-line, significantly enhancing process safety. researchgate.netrsc.org The application of flow chemistry would be particularly advantageous for the multi-step synthesis of this compound, allowing for a safer, more efficient, and scalable production process. nih.govsemanticscholar.org

Photoredox and Electrocatalytic Approaches for Oxazole Functionalization

Modern synthetic chemistry is increasingly leveraging photoredox and electrocatalytic methods to forge new chemical bonds under mild conditions. Photoredox catalysis, which uses visible light to initiate organic transformations, has gained significant attention for its wide applicability. bohrium.com Phenothiazines, for instance, are powerful organophotoredox catalysts that can effectively reduce various organic molecules, including aryl halides, making them suitable for functionalizing halogenated compounds. bohrium.com Such approaches could unlock novel reaction pathways for the C-Br or C-I bonds of this compound, enabling transformations that are difficult to achieve through traditional thermal methods. These light-induced reactions are often enhanced under continuous flow conditions, which ensure uniform irradiation and improve efficiency. scispace.com Electrocatalysis offers a complementary strategy, providing a reagent-free method for oxidation or reduction, further expanding the toolkit for the selective functionalization of the oxazole core.

Automated Synthesis and High-Throughput Experimentation in Oxazole Chemistry

The discovery of novel reactivity and the optimization of reaction conditions for compounds like this compound can be dramatically accelerated by automated synthesis and high-throughput experimentation (HTE). nih.govacs.org HTE utilizes multi-well plates and robotic liquid handlers to execute a large number of experiments in parallel, allowing for the rapid screening of a wide array of catalysts, reagents, solvents, and temperatures. acs.orgyoutube.com This approach makes the process of reaction optimization more efficient, requiring minimal amounts of valuable starting materials. acs.orgyoutube.com

By coupling automated synthesis platforms with statistical design of experiments, researchers can quickly identify optimal conditions for transformations involving the oxazole ring. scite.ai Fully integrated synthesis and purification platforms can enable the rapid generation of chemical libraries based on the this compound scaffold, significantly decreasing the time required for drug discovery or materials science research cycles. researchgate.netrsc.org

Exploration of Novel Catalyst Systems for Enhanced Selectivity in Dihalogenated Oxazole Transformations

A key challenge in the chemistry of dihalogenated heterocycles like this compound is achieving regioselective functionalization. The differential reactivity of the C-Br and C-I bonds presents an opportunity for controlled, stepwise modifications. Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium complexes, are powerful tools for this purpose. ignited.in

Research has shown that the choice of palladium catalyst and reaction conditions can dictate which halogen atom participates in the reaction. acs.org For dihaloazoles, it is possible to selectively monoarylate at a single C-X bond. acs.org By carefully selecting the palladium catalyst system, the selectivity can be switched between the two different C-X bonds, allowing for modular construction of complex molecules. acs.org For instance, in Suzuki couplings of dihalooxazoles, different catalyst systems can be employed to favor reaction at one position over the other, enabling the synthesis of diverse diarylazoles. acs.org This catalyst-controlled selectivity is crucial for unlocking the full synthetic potential of this compound, allowing it to serve as a versatile building block for a wide range of more complex structures. The development of air- and moisture-stable (NHC)Pd(allyl)Cl complexes has further provided highly active and practical catalysts for such cross-coupling reactions. organic-chemistry.org

| Dihaloazole Substrate | Desired Coupling Position | Catalyst System | Outcome | Reference |

|---|---|---|---|---|

| Generic 2,4-Dihalooxazole | Position 4 | Pd(OAc)₂ with specific phosphine (B1218219) ligands (e.g., SPhos) | Selective monoarylation at the more reactive C-X bond. | acs.org |

| Generic 2,4-Dihalooxazole | Position 2 | Custom Pd catalysts (e.g., with bulky N-heterocyclic carbene ligands) | Switched selectivity to the traditionally less reactive C-X bond. | acs.org |

| Generic Dihaloimidazole | Position 5 | Pd(PPh₃)₄ | High selectivity for coupling at one C-X bond. | acs.org |

| Generic Dihaloimidazole | Position 2 | PdCl₂(dppf) | Altered regioselectivity, enabling coupling at the alternative C-X bond. | acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-5-iodo-2-phenyloxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and iodination of a phenyloxazole precursor. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under inert atmosphere (argon/nitrogen) at 0–5°C to prevent side reactions .

- Iodination : Employ iodine monochloride (ICl) in acetic acid at 60–70°C for regioselective iodination at the 5-position .

- Critical Parameters : Solvent polarity (e.g., DCM vs. DMF) affects reaction kinetics, while temperature controls halogenation regioselectivity. Yields >70% are achievable with strict anhydrous conditions .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted halides and byproducts. Recrystallization in ethanol/water mixtures enhances purity (>95%) .

- Characterization :

- NMR : H NMR (CDCl₃) shows aromatic protons (δ 7.2–8.1 ppm) and absence of NH/OH peaks. C NMR confirms halogen substitution via deshielding effects .

- X-ray Crystallography : Resolves bromine/iodine positions (e.g., C–Br bond length ~1.9 Å; C–I ~2.1 Å) .

Advanced Research Questions

Q. What factors govern the regioselectivity of halogenation in 2-phenyloxazole derivatives, and how do competing pathways arise?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., phenyl) direct bromination to the 4-position via inductive effects. Iodination favors the 5-position due to steric hindrance .

- Contradictions : Some studies report unexpected iodination at the 4-position in polar aprotic solvents (e.g., DMF), suggesting solvent-dependent radical intermediates .

- Mitigation : Computational modeling (DFT) predicts charge distribution to optimize halogen placement .

Q. How does the crystal structure of this compound inform its reactivity in cross-coupling reactions?

- Methodological Answer :

- Structural Insights : X-ray data reveal a planar oxazole ring with dihedral angles <5° between phenyl and oxazole moieties. Halogens adopt antiperiplanar geometry, favoring Suzuki-Miyaura coupling at the 4-bromo position .

- Reactivity Data : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at 80°C (yield: 60–85%), while the 5-iodo group remains inert under these conditions .

Q. What contradictions exist in reported biological activities of halogenated oxazoles, and how can they be resolved?

- Methodological Answer :

- Data Conflicts : Some studies report antimicrobial activity (MIC: 2–8 µg/mL) for 4-bromo-5-iodo derivatives, while others show no activity against Gram-negative strains .

- Resolution Strategies :

- Assay Variability : Test under standardized CLSI guidelines with controlled inoculum size (~5×10⁵ CFU/mL) .

- Structural Analogues : Compare with 4-chloro-5-iodo derivatives to isolate halogen-specific effects .

Methodological Tables

Table 1 : Comparison of Halogenation Conditions for 2-Phenyloxazole Derivatives

| Halogen | Reagent | Solvent | Temp (°C) | Regioselectivity | Yield (%) |

|---|---|---|---|---|---|

| Br | NBS | DCM | 0–5 | 4-position | 75 |

| I | ICl | AcOH | 60–70 | 5-position | 68 |

Table 2 : Biological Activity of Halogenated Oxazoles

| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Source |

|---|---|---|---|

| This compound | 2–8 (Gram+) | 12.5 (HeLa) | |

| 4-Chloro-5-iodo-2-phenyloxazole | Inactive | 18.3 (HeLa) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.